2-ethynyl-7-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-7-oxabicyclo[221]heptane is a bicyclic compound featuring an ethynyl group and an oxabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-7-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with acetylenic dienophiles. This method is favored for its efficiency and ability to produce the desired bicyclic structure with high stereoselectivity . The reaction conditions often include the use of a catalyst and controlled temperature to ensure optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium amide in liquid ammonia or organolithium reagents in anhydrous conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications .
Scientific Research Applications
2-Ethynyl-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential biological activity and as a scaffold for drug discovery.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique structure.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-ethynyl-7-oxabicyclo[2.2.1]heptane involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the compound’s electronic properties, while the oxabicycloheptane ring provides a rigid framework that can influence the compound’s binding to biological targets. These interactions can affect pathways involved in cellular processes, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Lacks the ethynyl group but shares the bicyclic structure.
2-Methyl-7-oxabicyclo[2.2.1]heptane: Similar structure with a methyl group instead of an ethynyl group.
7-Oxabicyclo[2.2.1]hept-2-ene: Contains a double bond within the bicyclic framework.
Uniqueness
2-Ethynyl-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar bicyclic compounds .
Properties
CAS No. |
2117403-01-5 |
---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.